REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH2:6]([N:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][N:16]=2)[CH2:11][CH2:10]1)[CH:7]=[CH2:8]>CO>[CH2:6]([N:9]1[CH2:10][CH2:11][N:12]([C:15]2[N:20]=[CH:19][C:18]([NH2:21])=[CH:17][N:16]=2)[CH2:13][CH2:14]1)[CH:7]=[CH2:8] |f:0.1.2|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)N1CCN(CC1)C1=NC=C(C=N1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after that, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the solvent had been evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was treated with saturated aqueous sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
After that, the aqueous reaction mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solid which had precipitated out
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
The phases were then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted in each case twice with ethyl acetate and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the combined organic phases had been dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent had been filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent had been evaporated down to dryness, 220 mg (46% of theory) of the title compound
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)N1CCN(CC1)C1=NC=C(C=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |